REACTION_SMILES
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[N+:1](=[O:2])([O-:3])[c:4]1[c:5]2[c:6]([cH:12][cH:13][cH:14]1)[C:7](=[O:8])[O:9][C:10]2=[O:11].[NH2:15][c:16]1[c:17]([C:18](=[O:19])[OH:20])[cH:21][cH:22][cH:23][cH:24]1>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]2[c:6]([cH:12][cH:13][cH:14]1)[C:7](=[O:9])[N:15]([c:16]1[c:17]([C:18](=[O:19])[OH:20])[cH:21][cH:22][cH:23][cH:24]1)[C:10]2=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC(=O)c2c1cccc2[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1C(=O)O
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Name
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Type
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product
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Smiles
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O=C(O)c1ccccc1N1C(=O)c2cccc([N+](=O)[O-])c2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |